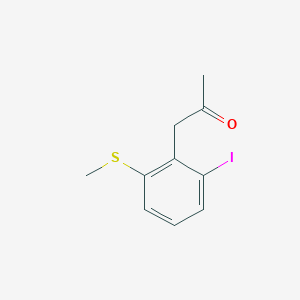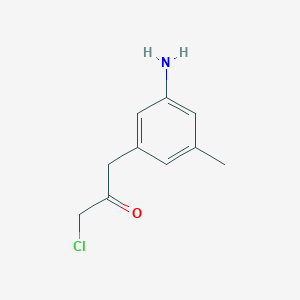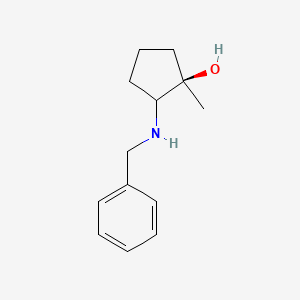
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol: is a chiral compound with a cyclopentane ring structure It contains a benzylamino group and a hydroxyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopentanol.
Amination: The hydroxyl group of 1-methylcyclopentanol is converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with benzylamine to introduce the benzylamino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired rel-(1R,2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: Employing advanced purification techniques, such as distillation or recrystallization, to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The benzylamino group can participate in substitution reactions, such as nucleophilic substitution with other amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create pharmaceutical agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its chiral properties make it suitable for producing enantiomerically pure compounds.
Wirkmechanismus
The mechanism by which rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzylamino group can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-(1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-(Benzylamino)-1-cyclopentanol: A similar compound lacking the methyl group on the cyclopentane ring.
1-Methyl-2-(phenylamino)cyclopentanol: A compound with a phenylamino group instead of a benzylamino group.
Uniqueness
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(1R)-2-(benzylamino)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12?,13-/m1/s1 |
InChI-Schlüssel |
ZVEQSCRTRZHYTD-ZGTCLIOFSA-N |
Isomerische SMILES |
C[C@]1(CCCC1NCC2=CC=CC=C2)O |
Kanonische SMILES |
CC1(CCCC1NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





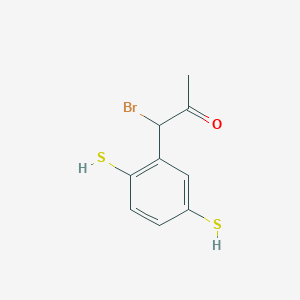
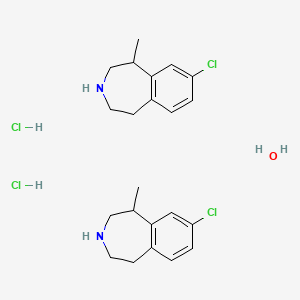
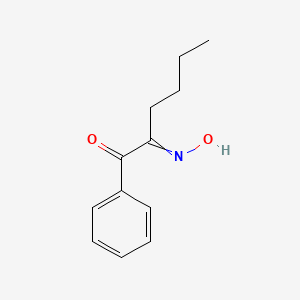



![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
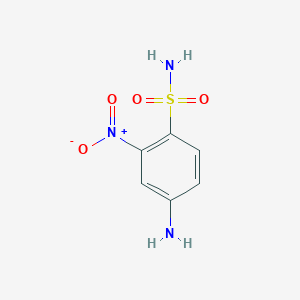
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
